molecular formula C8H5IN2O2 B3365344 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1220039-46-2

6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3365344
CAS No.: 1220039-46-2
M. Wt: 288.04 g/mol
InChI Key: USRMZLSAVLOZFQ-UHFFFAOYSA-N
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Description

6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed using a 30% sodium hydroxide aqueous solution to yield the desired carboxylic acid .

Industrial Production Methods: For large-scale production, the process can be optimized by dissolving N-aminopyridine sulfate and ethyl propionate in water and N,N-dimethylformamide, respectively, before mixing. This increases the solubility of the reactants and improves the yield, making the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The pyrazole and pyridine rings can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups replacing the iodine atom or modifications to the carboxylic acid group.

Scientific Research Applications

6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and growth .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom at the 6th position and the carboxylic acid group at the 3rd position. These functional groups provide specific reactivity and potential for various applications that are not shared by other similar compounds.

Properties

IUPAC Name

6-iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRMZLSAVLOZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242910
Record name 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-46-2
Record name 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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